Some pyrazolo[3,4-b]pyrazines exhibit various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties []. However, specific research on 5-Br-PzP for these purposes is scarce.
Pyrazolo[3,4-b]pyrazines show promise in material science due to their ability to form diverse functional materials. These materials exhibit interesting properties like photoluminescence, fluorescence, and non-linear optics [, ]. While research on 5-Br-PzP in this area is limited, its potential for specific material applications is being explored.
5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a heterocyclic organic compound characterized by its unique pyrazole structure. It has a molecular formula of C5H3BrN4 and a molecular weight of 199.01 g/mol. The compound is identified by the CAS Number 1196152-90-5 and is typically presented as a solid . Its structure consists of two fused pyrazole rings, which contributes to its chemical reactivity and biological properties.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-Bromo-1H-pyrazolo[3,4-B]pyrazine exhibits various biological activities. It has been associated with:
Several synthesis methods exist for producing 5-Bromo-1H-pyrazolo[3,4-B]pyrazine:
These methods demonstrate the compound's accessibility for research and industrial applications.
5-Bromo-1H-pyrazolo[3,4-B]pyrazine has several applications:
These applications underline the importance of this compound in advancing medicinal chemistry.
Interaction studies involving 5-Bromo-1H-pyrazolo[3,4-B]pyrazine have focused on its binding affinity with various biological targets. Preliminary data suggest that it may interact with enzymes or receptors involved in disease processes. Further studies are needed to elucidate these interactions fully and assess their implications for drug development.
Several compounds share structural similarities with 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-1H-pyrazolo[3,4-c]pyridine | Fused pyrazole and pyridine rings | Exhibits different reactivity patterns |
4-Amino-1H-pyrazole | Simple pyrazole structure | Lacks bromination; used in different synthetic pathways |
Pyrazolo[3,4-b]pyridine | Similar fused ring system | Known for distinct biological activities |
These comparisons highlight the unique attributes of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine while situating it within a broader context of related compounds.